molecular formula C23H28N2O6S B2808043 diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-77-2

diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2808043
CAS No.: 864926-77-2
M. Wt: 460.55
InChI Key: KORYYZKDQPJVGK-UHFFFAOYSA-N
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Description

Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative featuring a 4-isopropoxybenzamido substituent at position 2 and diethyl ester groups at positions 3 and 6. Similar compounds are synthesized via a multi-step process:

  • Core Formation: Condensation of tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to form the 2-amino-thieno[2,3-c]pyridine intermediate .
  • Functionalization: Subsequent coupling of the amine group with an appropriate acylating agent (e.g., 4-isopropoxybenzoyl chloride) to introduce the amide substituent .

Properties

IUPAC Name

diethyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O6S/c1-5-29-22(27)19-17-11-12-25(23(28)30-6-2)13-18(17)32-21(19)24-20(26)15-7-9-16(10-8-15)31-14(3)4/h7-10,14H,5-6,11-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORYYZKDQPJVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the diethyl ester and 4-isopropoxybenzamido groups. Common reagents used in these reactions include ethyl chloroformate, isopropyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound may exhibit activity against various biological targets, making it a candidate for drug discovery and development. Researchers investigate its interactions with enzymes, receptors, and other biomolecules to understand its potential therapeutic effects.

Medicine

In medicine, this compound could be explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets may lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound may find applications in the development of new materials with specific properties. Its unique structure can be leveraged to create polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations

The substituent at position 2 significantly impacts molecular interactions and applications. Key analogs include:

Compound Name Substituent at Position 2 Ester Groups (Positions 3,6) Key Properties/Activities References
Target Compound 4-Isopropoxybenzamido Diethyl Inferred stability from ester groups N/A
Diethyl 2-((3,4,5-Trimethoxyphenyl)amino)-... (3g) 3,4,5-Trimethoxyphenylamino Diethyl Antitubulin activity; m.p. 67–69°C
Dimethyl 2-((3,4,5-Trimethoxyphenyl)amino)-... (3c) 3,4,5-Trimethoxyphenylamino Dimethyl Higher m.p. (140–141°C) vs. diethyl
(E)-6-tert-Butyl 3-Ethyl 2-(2-Hydroxy-3-Methoxybenzylideneamino)-... (2a) Schiff base (2-hydroxy-3-methoxy) tert-Butyl, Ethyl Antioxidant, enzyme inhibition
Diethyl 2-Bromo-... (5g) Bromo Diethyl Intermediate for further functionalization

Key Observations :

  • Amino vs. Amido vs. Schiff Base: Trimethoxyphenylamino (3g) and Schiff base (2a) derivatives exhibit antitubulin or antioxidant activities, respectively, suggesting the target compound’s amido group may similarly modulate bioactivity .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in 2a) reduce crystallinity, lowering melting points compared to smaller groups (e.g., methyl in 3c) .

Ester Group Modifications

Ester groups influence solubility and metabolic stability:

Ester Combination Example Compound Solubility (Inferred) Stability (Inferred) References
Diethyl (Target) Target Compound High in organic phases Moderate hydrolysis N/A
Dimethyl/tert-Butyl (3c) 3c Lower lipid solubility High (tert-butyl)
Ethyl/Methyl (3f) 3f (3-Ethyl 6-Methyl) Intermediate Variable

Key Observations :

  • tert-Butyl Esters : Provide steric protection against enzymatic degradation, increasing stability .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves a multi-step process:

  • Step 1 : Cyclocondensation of ethyl cyanoacetate with 4-oxopiperidine derivatives under reflux in ethanol/methanol with morpholine as a catalyst, yielding the thienopyridine core (66–84% yields) .
  • Step 2 : Amidation of the amino group with 4-isopropoxybenzoyl chloride in dichloromethane (DCM) using a base like triethylamine .
  • Purification : Crystallization with ethyl ether or column chromatography . Key Analytical Methods :
  • 1H/13C NMR for structural confirmation (e.g., δ 2.80–4.52 ppm for protons on the thienopyridine core) .
  • Mass spectrometry (ESI) to verify molecular weight (e.g., [M+1]+ = 285–299) .
  • HPLC to monitor reaction progress and purity (>95%) .

Table 1 : Synthesis Conditions for Analogous Thienopyridine Derivatives

StepReagents/ConditionsYieldCharacterizationReference
Core FormationEthyl cyanoacetate, 4-oxopiperidine, morpholine66–84%NMR, MS
Amidation4-Substituted benzoyl chloride, DCM, base~70%HPLC, IR

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Identifies proton environments (e.g., δ 4.11–4.42 ppm for ester groups) and carbon backbone .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters) .
  • UV-Vis : Detects electronic transitions in the thienopyridine core (λmax ~250–300 nm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., observed vs. calculated mass error <5 ppm) .

Q. How can researchers ensure compound purity and reproducibility?

  • Chromatographic Methods : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .
  • Recrystallization : Optimize solvent systems (e.g., ethyl ether/methanol) for high-purity crystals .
  • Batch Consistency : Monitor reaction parameters (temperature, solvent ratios) and validate with triplicate runs .

Advanced Research Questions

Q. How to optimize reaction conditions for improved yield and scalability?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amidation to enhance solubility .
  • Catalyst Optimization : Replace morpholine with DMAP (4-dimethylaminopyridine) to accelerate cyclocondensation .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps to improve safety and scalability .

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